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Compound of Interest

Compound Name: Benzyl azepane-1-carboxylate

CAS No.: 74472-27-8

Cat. No.: B2748258

Get Quote

Molecular Identity & Significance
Benzyl azepane-1-carboxylate is a seven-membered saturated nitrogen heterocycle

protected by a benzyloxycarbonyl (Cbz) group. It serves as a critical intermediate in the

synthesis of peptidomimetics, protease inhibitors (e.g., cathepsin K inhibitors), and polycyclic

scaffolds for fragment-based drug discovery (FBLD).

Property Data

IUPAC Name Benzyl azepane-1-carboxylate

Common Names
N-Cbz-azepane; 1-

(Benzyloxycarbonyl)homopiperidine

CAS Registry Number 51736-23-7

Molecular Formula C₁₄H₁₉NO₂

Molecular Weight 233.31 g/mol

Physical State Colorless viscous oil
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Synthesis & Sample Preparation
To ensure the spectroscopic data presented is contextually accurate, the standard synthesis

protocol yielding the analyzed sample is described below. This method minimizes side

reactions (dimerization) and ensures high purity for spectral analysis.

Optimized Synthesis Protocol (Modified Babich Method)
The synthesis involves the nucleophilic attack of azepane on benzyl chloroformate under basic

conditions.

Reagents:

Azepane (1.0 equiv)[1][2][3]

Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)

Triethylamine (Et₃N) (1.5 equiv)

Dichloromethane (DCM) (Solvent)

Workflow:

Cooling: Dissolve azepane and Et₃N in DCM and cool to 0 °C.

Addition: Add Cbz-Cl dropwise to control the exotherm.

Reaction: Warm to room temperature and stir for 12–16 hours.

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and

brine.

Purification: Flash column chromatography (Hexane/EtOAc).
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Figure 1: Synthetic pathway for the preparation of Benzyl azepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data for Benzyl azepane-1-carboxylate exhibits characteristic features of Cbz-

protected cyclic amines. A notable phenomenon is the rotameric broadening or peak splitting

often observed at room temperature due to the restricted rotation around the N-C(O)

carbamate bond.

¹H NMR Data (500 MHz, CDCl₃)
The seven-membered ring creates distinct chemical environments for the methylene protons.

The

-protons (adjacent to Nitrogen) are deshielded and appear as triplets.
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Multiplicity Integration Assignment
Structural

Context

7.41 – 7.27 Multiplet (m) 5H Ar-H

Phenyl ring

protons (Cbz

group).

5.14 Singlet (s) 2H Ph-CH₂-O

Benzylic

methylene.

Characteristic

sharp singlet.

3.48
Triplet (t, J = 6.0

Hz)
2H N-CH₂ (a)

Ring

-methylene

(Rotamer A).

3.42
Triplet (t, J = 6.0

Hz)
2H N-CH₂ (b)

Ring

-methylene

(Rotamer B).

1.76 – 1.62 Multiplet (m) 4H Ring CH₂ -methylene

protons.

1.62 – 1.50 Multiplet (m) 4H Ring CH₂ -methylene

protons.

> Technical Note: The observation of two distinct triplets at 3.48 and 3.42 ppm for the

-protons confirms the presence of rotamers in CDCl₃. In some lower-resolution spectra
(300/400 MHz), these may merge into a broad multiplet at
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3.4–3.6.

¹³C NMR Data (125 MHz, CDCl₃)
The carbon spectrum confirms the carbamate linkage and the asymmetry introduced by the

restricted rotation.
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Assignment Notes

156.2 C=O Carbamate carbonyl.

137.1 Ar-C (ipso) Quaternary aromatic carbon.

128.4, 127.9, 127.8 Ar-CH
Ortho, meta, and para

aromatic carbons.

67.0 Ph-CH₂-O Benzylic carbon.

47.2 / 46.8 N-CH₂

Ring

-carbons (often split due to

rotamers).

28.5 – 26.5 Ring CH₂

Remaining ring carbons (

).

Infrared (IR) Spectroscopy
IR analysis provides a rapid diagnostic fingerprint, particularly useful for monitoring the

disappearance of the N-H stretch of the starting azepane and the appearance of the carbamate

carbonyl.
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Wavenumber (cm⁻¹) Vibration Mode Functional Group

3060 – 3030 C-H Stretch (sp²) Aromatic ring protons.

2930 – 2855 C-H Stretch (sp³)
Methylene groups of the

azepane ring.

1695 – 1710 C=O Stretch
Carbamate (Strong, sharp).

Diagnostic peak.

1420 – 1430 C-N Stretch Amide/Carbamate C-N bond.

1240 – 1260 C-O Stretch
C-O-C ether linkage of the

ester.

698, 735 C-H Bending
Mono-substituted benzene ring

(out-of-plane).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation pattern

consistent with the benzyl carbamate motif.

Experimental Data
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Molecular Ion:

[M+H]⁺ (ESI):m/z 234.2 (Observed)

[M+Na]⁺ (ESI):m/z 256.2 (Common adduct)

M⁺ (EI):m/z 233.1

Fragmentation Pathway (EI)
The primary fragmentation involves the cleavage of the Cbz group, often generating a stable

tropylium ion (m/z 91), which is the base peak in many benzyl esters.
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Figure 2: Proposed EI fragmentation pathway showing the characteristic Tropylium ion

formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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